molecular formula C16H34N2 B14633475 1-Dodecylpiperazine CAS No. 54722-40-6

1-Dodecylpiperazine

Cat. No.: B14633475
CAS No.: 54722-40-6
M. Wt: 254.45 g/mol
InChI Key: IVMJRWXDWPCKHS-UHFFFAOYSA-N
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Description

1-Dodecylpiperazine is a synthetic organic compound featuring a piperazine ring system substituted with a dodecyl alkyl chain. The piperazine core—a six-membered ring with two nitrogen atoms at opposite positions—is a privileged scaffold in medicinal and materials chemistry due to its strong basicity and ability to improve solubility . The attached dodecyl (C12) chain introduces significant lipophilicity, influencing the compound's interaction with biological membranes and organic phases. As an N-alkylated piperazine, its primary research value lies in its role as a key synthetic intermediate or building block. Chemists can utilize the secondary nitrogen atoms on the piperazine ring for further functionalization, enabling the creation of more complex molecules such as surfactants, ligands for metal coordination complexes, or novel pharmacologically active compounds . For instance, structurally similar compounds like 1-dodecyl-4-piperonylpiperazine demonstrate the use of such molecules in research exploring structure-activity relationships . Another piperazine derivative, 1-(2-pyridyl)piperazine, is used as a reagent in analytical chemistry for the detection of isocyanates, highlighting the utility of substituted piperazines in method development . This product is provided For Research Use Only (RUO). It is strictly intended for use in a professional laboratory setting by qualified chemists. It is not for diagnostic, therapeutic, or any personal use. Safe handling procedures, including the use of personal protective equipment and operating in a well-ventilated area, must be followed.

Properties

CAS No.

54722-40-6

Molecular Formula

C16H34N2

Molecular Weight

254.45 g/mol

IUPAC Name

1-dodecylpiperazine

InChI

InChI=1S/C16H34N2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-12-17-13-16-18/h17H,2-16H2,1H3

InChI Key

IVMJRWXDWPCKHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCNCC1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagent Selection

The most direct route to 1-dodecylpiperazine involves the nucleophilic substitution of piperazine with 1-bromododecane or 1-chlorododecane. Piperazine, a six-membered diamine, reacts selectively with alkyl halides under basic conditions, where one amine group acts as a nucleophile, displacing the halide to form the mono-alkylated product.

Key Reaction Conditions :

  • Solvent : Polar aprotic solvents like hexamethylphosphoramide (HMPA) or dimethylformamide (DMF) are employed to stabilize transition states and enhance reaction rates.
  • Base : Sodium carbonate or sodium hydride deprotonates piperazine, increasing nucleophilicity.
  • Temperature : Reactions typically proceed at 80–120°C to overcome kinetic barriers.

A representative procedure from alkylated piperazine syntheses involves refluxing piperazine (1.0 mol) with 1-bromododecane (0.5 mol) in HMPA for 2–4 hours, followed by aqueous workup and distillation. This method yields this compound in 79–81% purity, with di-alkylated byproducts minimized through stoichiometric control.

Challenges in Selectivity and Byproduct Mitigation

Piperazine’s dual amine functionality poses a risk of over-alkylation, yielding N,N'-dodecylpiperazine. To suppress this:

  • Stoichiometric Ratios : A 2:1 molar excess of piperazine to alkyl halide ensures mono-substitution dominates.
  • Stepwise Addition : Incremental introduction of alkyl halide reduces localized excess, favoring mono-alkylation.
  • Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane eluents isolates the mono-alkylated product.

Reductive Alkylation: Alternative Route for Enhanced Control

Sodium Cyanoborohydride-Mediated Reduction

An alternative pathway employs reductive alkylation, where dodecanal reacts with piperazine in the presence of sodium cyanoborohydride (NaCNBH3). This method circumvents alkyl halide handling and offers milder conditions.

Procedure :

  • Piperazine (1.0 mol) and dodecanal (1.1 mol) are dissolved in methanol.
  • NaCNBH3 (1.2 mol) is added at 0°C, and the mixture is stirred for 12 hours.
  • The product is extracted with dichloromethane, washed with brine, and concentrated.

This method achieves 70–75% yield but requires stringent pH control (pH 6–7) to prevent imine formation or over-reduction.

Solvent and Catalytic Innovations

Role of Hexamethylphosphoramide (HMPA)

HMPA, a highly polar solvent, significantly enhances nucleophilic substitution rates by coordinating to alkali metal cations, thereby increasing the nucleophile’s reactivity. In dodecylpiperazine synthesis, HMPA improves yields by 15–20% compared to DMF or acetonitrile. However, its neurotoxicity necessitates closed-system handling and alternative solvent exploration.

Surfactant-Assisted Reactions

Recent patents describe surfactant-mediated reactions (e.g., cetyltrimethylammonium bromide) to solubilize long-chain alkyl halides in aqueous-organic biphasic systems. This approach reduces solvent toxicity and simplifies product isolation.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity Reference
Nucleophilic Substitution Piperazine, 1-bromododecane, HMPA 80°C, 4 h 79–81% >95%
Reductive Alkylation Piperazine, dodecanal, NaCNBH3 0°C, pH 6.5, 12 h 70–75% 90%
Surfactant-Mediated CTAB, 1-chlorododecane, piperazine 60°C, aqueous/organic 68% 88%

Key Observations :

  • Nucleophilic substitution in HMPA delivers the highest yield and purity but poses safety risks.
  • Reductive alkylation offers greener conditions but requires precise pH control.
  • Surfactant-based methods are emerging as safer alternatives but need optimization.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

1-Dodecylpiperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of parasitic infections.

    Industry: this compound is used in the formulation of surfactants and emulsifiers, which are important in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Dodecylpiperazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a GABA receptor agonist, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the paralysis of parasitic worms, facilitating their expulsion from the host body .

Comparison with Similar Compounds

Structural and Functional Comparison with Aryl-Substituted Piperazines

Key Differences in Substituent Effects

Aryl-substituted piperazines, such as benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (3-CPP), exhibit distinct physicochemical and biological profiles due to their aromatic groups. For example:

  • 1-Benzylpiperazine (BZP) : A phenylmethyl group provides moderate lipophilicity (logP ~2.5) and interactions with serotonin receptors, contributing to stimulant effects .
  • 1-(3-Chlorophenyl)piperazine (3-CPP) : The electron-withdrawing chlorine atom enhances binding affinity to 5-HT receptors compared to BZP .
  • 1-Benhydrylpiperazine : The bulky diphenylmethyl group increases molecular weight (252.36 g/mol) and steric hindrance, reducing solubility but improving stability in biological systems .

Physicochemical Properties

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Water Solubility logP (Predicted)
1-Dodecylpiperazine Dodecyl (C₁₂H₂₅) 284.47 Not reported Low ~6.5
1-Benzylpiperazine (BZP) Benzyl (C₆H₅CH₂) 176.26 Not reported Moderate ~2.5
1-Benhydrylpiperazine Diphenylmethyl 252.36 91–92 Low ~4.0
1-(3-Chlorophenyl)piperazine 3-Chlorophenyl 196.67 Not reported Moderate ~3.0

The dodecyl chain in this compound dramatically increases logP, suggesting poor water solubility but strong lipid compatibility. This contrasts with aryl-substituted analogs, which balance moderate solubility and receptor-binding capabilities.

Biological Activity

1-Dodecylpiperazine is a piperazine derivative characterized by a dodecyl (C12) alkyl chain attached to the piperazine ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. The structure of this compound allows it to interact with biological membranes, which is crucial for its activity against various pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study on alkylated piperazines demonstrated that longer alkyl chains, such as that in this compound, enhance antifungal efficacy against various strains of fungi, including Candida and Aspergillus species. The mechanism of action involves disruption of the ergosterol biosynthetic pathway rather than direct membrane disruption, which is a common target for many antifungal agents .

Antifungal Activity

In vitro studies have shown that this compound has broad-spectrum antifungal activity. The compound was tested against several fungal strains, including both C. albicans and non-albicans species. The results indicated promising minimum inhibitory concentration (MIC) values, suggesting its potential as an effective antifungal agent. Notably, it was found to be less hemolytic compared to established antifungal drugs like voriconazole, indicating a favorable safety profile .

Cytotoxicity Studies

Cytotoxicity assessments were conducted to evaluate the safety of this compound on mammalian cells. These studies revealed that while the compound exhibits antifungal properties, it also shows a degree of cytotoxicity that warrants further investigation. The balance between efficacy and toxicity is crucial for its potential therapeutic applications .

Table: Summary of Biological Activities

Activity Type Effect Tested Strains Mechanism
AntimicrobialEffectiveVarious bacteriaMembrane disruption
AntifungalBroad-spectrumC. albicans, AspergillusErgosterol biosynthesis inhibition
CytotoxicityModerateMammalian cell linesCell membrane interaction

Case Study 1: Antifungal Efficacy

In a comparative study, this compound was tested alongside other alkylated piperazines for antifungal activity. The results showed that compounds with longer alkyl chains displayed superior efficacy against resistant fungal strains. Specifically, this compound demonstrated lower MIC values than shorter-chain counterparts, reinforcing the hypothesis that hydrophobic interactions play a significant role in antifungal activity .

Case Study 2: Safety Profile Analysis

Another research effort focused on the cytotoxic effects of this compound on human cell lines. While it exhibited some cytotoxic properties, the levels were significantly lower than those observed with traditional antifungals like amphotericin B. This suggests that this compound may offer a safer alternative for treating fungal infections, particularly in immunocompromised patients .

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